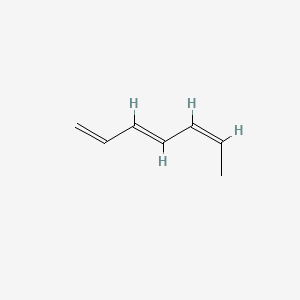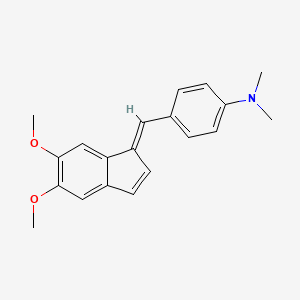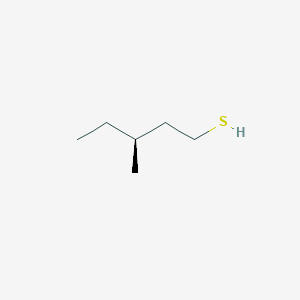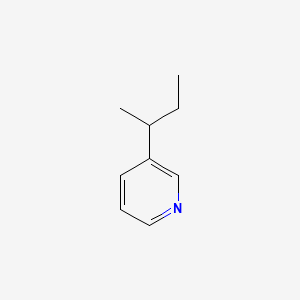
3-sec-Butylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-sec-Butylpyridine, also known as 3-(1-methylpropyl)pyridine, is an organic compound with the molecular formula C9H13N. It belongs to the class of pyridines, which are nitrogen-containing heterocyclic aromatic compounds. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-sec-Butylpyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with sec-butyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium tert-butoxide as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reaction, and the process conditions are optimized for large-scale production.
化学反应分析
Types of Reactions: 3-sec-Butylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated pyridine derivatives.
科学研究应用
3-sec-Butylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry for the study of metal-ligand interactions.
Medicine: Derivatives of this compound are investigated for their potential pharmacological activities.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 3-sec-Butylpyridine involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, its hydrophobic sec-butyl group can interact with lipid membranes, affecting membrane-associated processes.
相似化合物的比较
Pyridine: The parent compound with a simpler structure.
2-sec-Butylpyridine: A structural isomer with the sec-butyl group at the 2-position.
4-sec-Butylpyridine: Another isomer with the sec-butyl group at the 4-position.
Uniqueness: 3-sec-Butylpyridine is unique due to the position of the sec-butyl group at the 3-position, which can influence its chemical reactivity and interaction with biological targets differently compared to its isomers.
属性
CAS 编号 |
25224-14-0 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC 名称 |
3-butan-2-ylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8(2)9-5-4-6-10-7-9/h4-8H,3H2,1-2H3 |
InChI 键 |
UEOMUYCGCCSHAP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



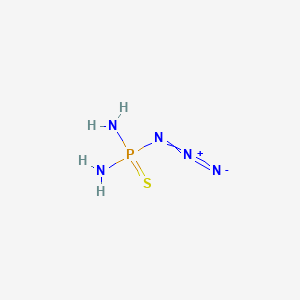

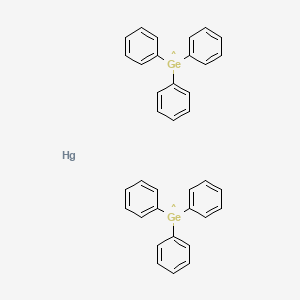
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)

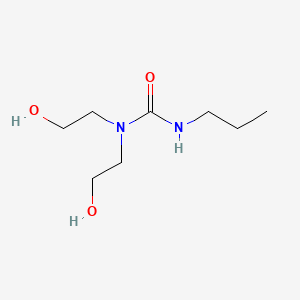
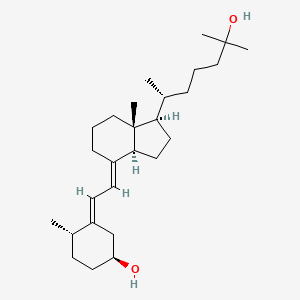
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
